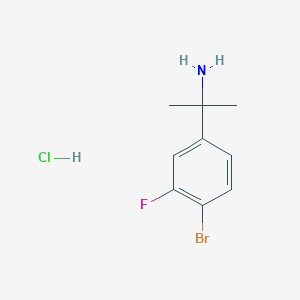

2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCUKCRILQNCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride typically involves the following steps:

Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

Amine Introduction: The amine group is introduced through a reductive amination process.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation can produce imines.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenylpropan-2-amines

Key Observations:

Substituent Position and Halogen Type: Bromine increases molecular weight significantly (~80 g/mol per Br atom) compared to chlorine or fluorine. Positional Isomerism: The 4-Bromo-3-fluoro substitution (target compound) vs. Chlorine vs. Bromine: The 2-Chloro-4-fluoro analog () has a lower molecular weight (224.10 vs.

Solubility and Stability :

Comparison with Non-Halogenated Analogs

Table 2: Methoxy-Substituted and Multi-Halogenated Analogs

| Compound Name | Substituents | Molecular Weight | CAS Number | Notes |

|---|---|---|---|---|

| (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl | 4-OCH₃ | 201.69 | 3706-26-1 | Impurity in formoterol synthesis; lower logP than halogenated analogs |

| 1,3-Bis(4-bromophenyl)propan-2-ylamine HCl | 4-Br (x2), CH₃ | 413.59 | 1235438-89-7 | High molecular weight; potential CNS activity |

Key Observations:

- Methoxy vs. Halogen : Methoxy groups (e.g., ) introduce electron-donating effects, contrasting with electron-withdrawing halogens. This impacts reactivity in aromatic substitution reactions.

- Multi-Halogenation : The bis-bromo compound () shows increased lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Pharmacological Relevance

- However, the propan-2-amine backbone may reduce receptor affinity compared to phenethylamines.

- Chloro-Fluoro Analog () : Actively studied for its interaction with adrenergic and serotonergic receptors, highlighting the importance of halogen positioning in drug design .

Biological Activity

2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of bromine and fluorine atoms, contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride is C10H12BrFClN, with a molecular weight of approximately 276.56 g/mol. The compound features a propan-2-amine backbone substituted with a 4-bromo and a 3-fluoro phenyl group, enhancing its chemical reactivity and biological interactions.

The biological activity of 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride is primarily attributed to its ability to interact with various biological targets. The halogen substituents may enhance binding affinity to receptors or enzymes involved in critical biochemical pathways:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter activity.

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes related to inflammatory responses or cancer progression, potentially exerting anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies indicate that compounds similar to 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride demonstrate promising anticancer properties. For instance:

- Cell Line Studies : Compounds with similar structures have shown IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .

- Mechanisms : These compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways involved in tumor growth .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

- Inhibition Studies : Compounds structurally related to 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride have shown activity against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies and Research Findings

- Study on Anticancer Effects : A study evaluated the effects of similar compounds on human leukemia cell lines, reporting IC50 values as low as 1.50 µM, indicating strong anticancer potential .

- Antimicrobial Efficacy : Another research highlighted the antibacterial activity of related compounds against K. pneumoniae and P. aeruginosa, suggesting a broad spectrum of antimicrobial action.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.